1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
This compound belongs to the tetrahydrothienoimidazolone class, characterized by a fused thiophene-imidazole ring system with two sulfone (5,5-dioxide) groups. The substituents at the 1- and 3-positions are 4-fluorophenyl and 3-methoxyphenyl, respectively. These groups confer distinct electronic and steric properties:
- 4-Fluorophenyl: Enhances lipophilicity and metabolic stability, common in pharmaceuticals due to fluorine’s electronegativity and small atomic radius .
The 5,5-dioxide moiety increases polarity, affecting solubility and crystallinity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-25-15-4-2-3-14(9-15)21-17-11-26(23,24)10-16(17)20(18(21)22)13-7-5-12(19)6-8-13/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOAROMVAKVHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Structural Characteristics
The compound features a thienoimidazole core, which is known for its diverse biological activities. The presence of fluorophenyl and methoxyphenyl substituents enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some thienoimidazole derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Antiviral Effects : There is emerging evidence that these compounds may inhibit viral replication.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.
- Disruption of Cellular Processes : Interference with cell signaling pathways can lead to apoptosis in cancer cells.
- Binding Affinity : The compound may exhibit high binding affinity to specific receptors or enzymes, impacting their functions.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various thienoimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl groups significantly influenced antimicrobial efficacy. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent.
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated an increase in the sub-G1 phase population, confirming cell cycle arrest and subsequent apoptosis.
Antiviral Potential
Research focusing on antiviral activity demonstrated that thienoimidazole derivatives could inhibit the replication of the dengue virus with an EC50 value of 1.85 µM. This suggests potential applications in developing antiviral therapies.
Comparative Analysis with Related Compounds
| Compound Name | Structure | MIC (µg/mL) | EC50 (µM) | Biological Activity |
|---|---|---|---|---|
| Compound A | Structure | 16 | 0.35 | Antibacterial |
| Compound B | Structure | 32 | 1.85 | Antiviral |
| Compound C | Structure | 25 | 0.50 | Anticancer |
| Target Compound | Structure | 32 | 1.85 | Antimicrobial, Antiviral, Anticancer |
Future Directions
The unique structural features of this compound warrant further investigation into its pharmacodynamics and pharmacokinetics. Future research should focus on:
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Mechanistic Studies : Elucidating the precise mechanisms underlying its biological activities.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related derivatives, highlighting substituent variations and molecular properties:
Physical and Chemical Properties
- Density and Boiling Points: The trifluoromethyl analog has a predicted density of 1.56 g/cm³ and boiling point of 559.1°C, higher than non-fluorinated analogs due to increased molecular weight and polarity. Methoxy and ethoxy groups may lower melting points compared to halogenated derivatives due to reduced crystallinity .
- Acid-Base Behavior : The sulfone groups (pKa ~1–2) make these compounds weakly acidic, while the imidazole nitrogen (pKa ~6–7) can act as a weak base .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
